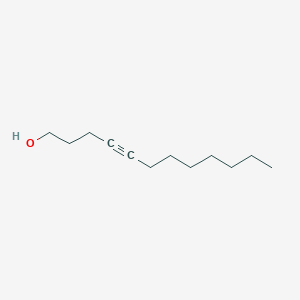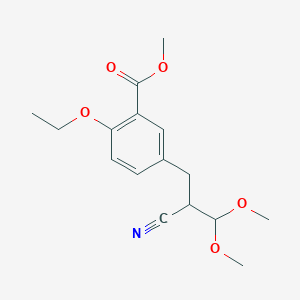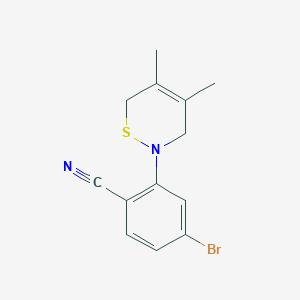![molecular formula C20H24ClN3O2 B14373508 Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- CAS No. 91616-73-8](/img/structure/B14373508.png)
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chloro group and a 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- typically involves the condensation of 3-chlorobenzoyl chloride with 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, 3-chloro-N-ethyl-: Similar structure but lacks the piperazinyl and methoxyphenyl groups.
4-Chloro-N-(3-sulfamoylphenyl)benzamide: Contains a sulfamoyl group instead of the piperazinyl and methoxyphenyl groups.
Uniqueness
Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]- is unique due to the presence of the 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and effects.
Eigenschaften
CAS-Nummer |
91616-73-8 |
|---|---|
Molekularformel |
C20H24ClN3O2 |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-8-3-2-7-18(19)24-13-11-23(12-14-24)10-9-22-20(25)16-5-4-6-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI-Schlüssel |
LHWKIMKJOSKIFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


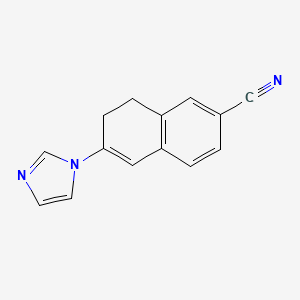
methanone](/img/structure/B14373435.png)
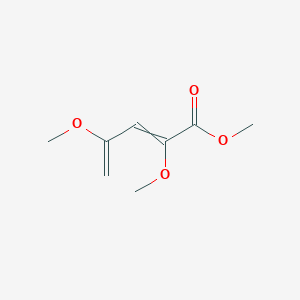
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)
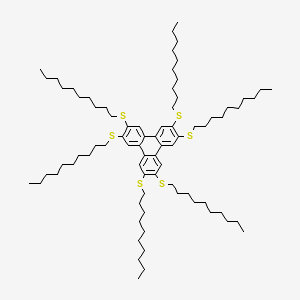
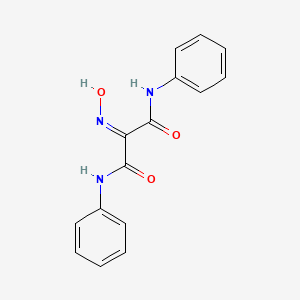
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)
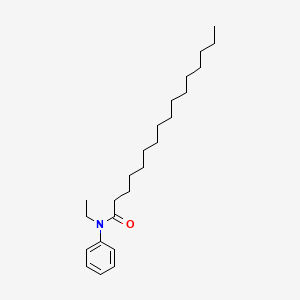

![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
